1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)-
Overview
Description
1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)- is a chiral compound with the molecular formula C17H18O2 and a molecular weight of 254.32 g/mol . This compound is known for its unique structure, which includes a hydroxy group and two phenyl groups attached to a pentanone backbone. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)- can be achieved through several synthetic routes. One common method involves the aldol condensation of benzaldehyde with acetone, followed by reduction and subsequent cyclization . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)- may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with consistent quality. The use of automated reactors and precise control of reaction parameters ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Formation of 3-keto-1,5-diphenylpentan-1-one
Reduction: Formation of 3-hydroxy-1,5-diphenylpentanol
Substitution: Formation of nitro or halogenated derivatives of the phenyl groups
Scientific Research Applications
1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)- involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, affecting their activity. Additionally, the compound may modulate enzyme activity by binding to active sites or allosteric sites .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1,5-diphenyl-1-pentanone: Similar structure but lacks the chiral center.
1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3R)-: Enantiomer of the (3S)- form with different stereochemistry.
3-Hydroxy-1,5-diphenylpentane: Similar backbone but lacks the carbonyl group.
Uniqueness
1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)- is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological molecules. This makes it a valuable compound in asymmetric synthesis and chiral drug development .
Properties
IUPAC Name |
(3S)-3-hydroxy-1,5-diphenylpentan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c18-16(12-11-14-7-3-1-4-8-14)13-17(19)15-9-5-2-6-10-15/h1-10,16,18H,11-13H2/t16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUWGGININGVSC-INIZCTEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(=O)C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](CC(=O)C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446164 | |
Record name | 1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163086-00-8 | |
Record name | 1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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